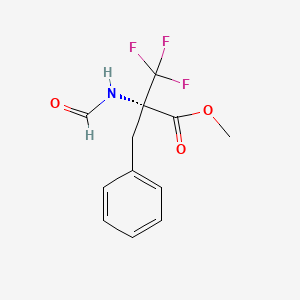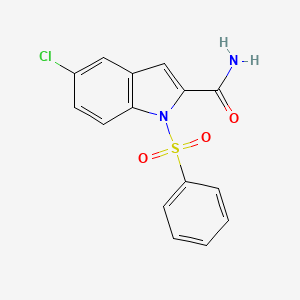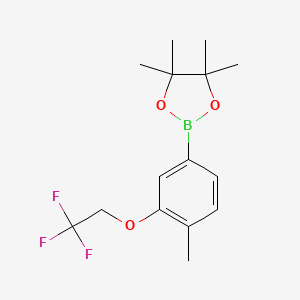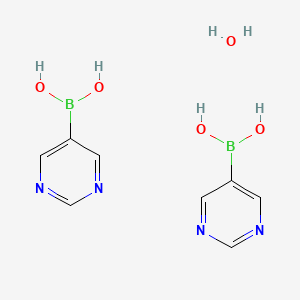![molecular formula C22H46N2O2 B13727110 N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)
N-[2-(2-aminoethoxy)ethyl]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-aminoethoxy)ethyl]octadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with a 2-(2-aminoethoxy)ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-[2-(2-aminoethoxy)ethyl]octadecanamide typically begins with octadecanoic acid and 2-(2-aminoethoxy)ethanol.
Amidation Reaction: The octadecanoic acid is first converted to octadecanoyl chloride using thionyl chloride or oxalyl chloride. This reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Nucleophilic Substitution: The octadecanoyl chloride is then reacted with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-[2-(2-aminoethoxy)ethyl]octadecanamide can undergo oxidation reactions, particularly at the aminoethoxyethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which targets the amide group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various electrophiles can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-(2-aminoethoxy)ethyl]octadecanoic acid.
Reduction: Formation of N-[2-(2-aminoethoxy)ethyl]octadecanamine.
Substitution: Formation of various substituted amides depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
N-[2-(2-aminoethoxy)ethyl]octadecanamide is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a surfactant and its interactions with biological membranes. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments.
Medicine
This compound has potential applications in drug delivery systems. Its ability to form micelles and encapsulate hydrophobic drugs makes it a candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used as an emulsifying agent in the formulation of cosmetics and personal care products. Its stability and compatibility with various ingredients make it a valuable additive.
Mecanismo De Acción
The mechanism of action of N-[2-(2-aminoethoxy)ethyl]octadecanamide involves its interaction with lipid bilayers and proteins. The compound can insert itself into lipid membranes, altering their fluidity and permeability. It can also interact with proteins, potentially affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-aminoethoxy)ethyl]hexadecanamide: Similar structure but with a hexadecanamide backbone.
N-[2-(2-aminoethoxy)ethyl]dodecanamide: Similar structure but with a dodecanamide backbone.
N-[2-(2-aminoethoxy)ethyl]tetradecanamide: Similar structure but with a tetradecanamide backbone.
Uniqueness
N-[2-(2-aminoethoxy)ethyl]octadecanamide is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant and emulsifying agent. Its specific structure also allows for unique interactions with biological membranes and proteins, making it valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C22H46N2O2 |
|---|---|
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethoxy)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)24-19-21-26-20-18-23/h2-21,23H2,1H3,(H,24,25) |
Clave InChI |
NPIUGRHJXVNMNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)
![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)


![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)

![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)


![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)
